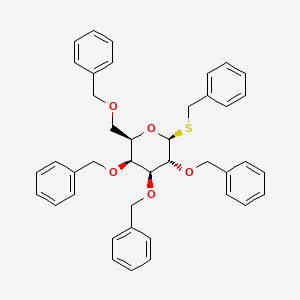

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside

Descripción general

Descripción

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is a complex organic compound primarily used in synthetic organic chemistry. It is a derivative of galactose, a type of sugar, and features multiple benzyl protecting groups. These protecting groups are crucial in various synthetic processes, particularly in the synthesis of oligosaccharides and glycoconjugates.

Mecanismo De Acción

Target of Action

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is a chemical compound used in organic synthesis

Mode of Action

This compound is a protected carbohydrate hemiacetal . It can be converted into glycosyl donors, such as trichloroacetimidates , or used directly as donors . It can also serve as substrates for nucleophilic addition reactions .

Biochemical Pathways

The compound plays a role in the glucosylation process . It can be converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base . This conversion is part of the glucosylation coupling reactions .

Result of Action

The compound is used as an intermediate for glucosylation couplings . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .

Análisis Bioquímico

Biochemical Properties

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside plays a significant role in biochemical reactions, particularly in the synthesis and modification of glycosides. It interacts with a variety of enzymes, including glycosyltransferases and glycosidases, which facilitate the transfer and hydrolysis of glycosidic bonds. The compound’s benzyl groups provide steric hindrance, influencing its binding affinity and specificity towards these enzymes. Additionally, the thioether linkage in this compound enhances its resistance to enzymatic degradation, making it a valuable tool in studying enzyme-substrate interactions and glycosylation processes .

Cellular Effects

This compound has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of glycosylation enzymes, leading to alterations in the glycosylation patterns of proteins and lipids. These changes can impact cell-cell communication, signal transduction, and the stability of glycoproteins and glycolipids. Studies have demonstrated that this compound can influence the expression of genes involved in glycosylation pathways, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and proteins. The compound’s benzyl groups and thioether linkage facilitate its binding to the active sites of glycosylation enzymes, either inhibiting or enhancing their activity. This interaction can lead to changes in the enzyme’s conformation and catalytic efficiency. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins involved in glycosylation pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, the compound can modulate glycosylation processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on organ function. These dosage effects are critical for determining the compound’s therapeutic window and safety profile in preclinical studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s benzyl groups and thioether linkage facilitate its uptake and localization within specific cellular compartments. Studies have shown that this compound can accumulate in the endoplasmic reticulum and Golgi apparatus, where glycosylation processes predominantly occur. This localization is crucial for its role in modulating glycosylation pathways and influencing cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose with benzyl groups. The process generally starts with the selective protection of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The thiol group is introduced by reacting the protected galactose derivative with thiourea followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzyl protecting groups, typically using hydrogenation with palladium on carbon as a catalyst.

Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Deprotected galactopyranoside derivatives.

Substitution: Functionalized galactopyranoside derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block in the assembly of oligosaccharides, which are essential in studying carbohydrate-protein interactions.

Biology: In biological research, this compound is used to synthesize glycosylated molecules that mimic natural glycoconjugates. These synthetic glycoconjugates are crucial in studying cell signaling, immune responses, and pathogen-host interactions.

Medicine: The compound is used in the development of glycosylated drugs and vaccines. Its derivatives are explored for their potential in targeting specific biological pathways and enhancing drug delivery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of complex molecules makes it valuable in the pharmaceutical and biotechnology industries.

Comparación Con Compuestos Similares

- Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside

- 2,3,4,6-tetra-O-benzyl-D-galactopyranose

- 2,3,6-tri-O-benzyl-D-glucopyranose

Comparison: Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is unique due to the presence of the thiol group, which provides additional reactivity compared to its analogs. The benzyl protecting groups offer stability during synthetic processes, making it a preferred choice for complex carbohydrate synthesis. Its structural similarity to other benzyl-protected sugars allows for comparative studies in glycosylation reactions, providing insights into the effects of different protecting groups on reaction outcomes.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Actividad Biológica

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is a glycoside compound that has garnered attention in the field of carbohydrate chemistry and its biological implications. This article explores its synthesis, biological activities, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its complex structure featuring multiple benzyl groups attached to a galactopyranoside backbone. The empirical formula is with a molecular weight of approximately 540.65 g/mol .

Synthesis typically involves the transformation of simpler galactose derivatives into this compound through various glycosylation reactions. For instance, phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside can be synthesized with high yields using specific reagents such as N-iodosuccinimide and trimethylsilyl trifluoromethanesulfonate as promoters .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Immunomodulatory Effects

Studies have shown that this compound can modulate immune responses. Its ability to enhance the activity of certain immune cells suggests potential applications in immunotherapy. For example, it has been reported to increase the proliferation of lymphocytes in vitro, indicating a role in boosting immune function .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which could make it beneficial for conditions characterized by chronic inflammation .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Research on Immunomodulation

In another study focusing on immunomodulation, researchers observed that treatment with this compound led to a marked increase in the production of interferon-gamma (IFN-γ) by T-cells. This finding supports its potential use in enhancing immune responses against infections or tumors .

Data Table: Biological Activities Overview

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-benzylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42O5S/c1-6-16-32(17-7-1)26-42-30-37-38(43-27-33-18-8-2-9-19-33)39(44-28-34-20-10-3-11-21-34)40(45-29-35-22-12-4-13-23-35)41(46-37)47-31-36-24-14-5-15-25-36/h1-25,37-41H,26-31H2/t37-,38+,39+,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGXUYMYRDMAFA-RSGFCBGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447903 | |

| Record name | Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210358-01-3 | |

| Record name | Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.